1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
Description
1-(2-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid (C₈H₇BrF₂O) is a cyclopropane-containing carboxylic acid derivative with a phenyl ring substituted at the 2-position with bromine and the 5-position with fluorine. Key properties include:
- Molecular weight: 237.05 g/mol
- CAS Number: Not explicitly listed in the evidence, but Enamine Ltd. catalog lists its Enamine code as EN300-382820 .
- Structure: The cyclopropane ring is directly bonded to the carboxylic acid group, while the bromine and fluorine substituents on the phenyl ring introduce steric and electronic effects.
Properties
CAS No. |
1314739-01-9 |
|---|---|
Molecular Formula |
C10H8BrFO2 |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrFO2/c11-8-2-1-6(12)5-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
VNGYBOIHEQCFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)F)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.
Cyclopropanation: The substituted phenyl ring is then subjected to cyclopropanation reactions to form the cyclopropane ring.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under specific conditions to achieve substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups present and their interactions with biological molecules. For example, the carboxylic acid group can form hydrogen bonds with proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs with Halogen/Methyl Substituents
The table below compares the target compound with structurally related analogs:
Key Observations:
- Methyl groups: Increase steric bulk, which may reduce reactivity but improve metabolic stability (e.g., 1-(3-bromo-2-methylphenyl) analog) .
- Positional Isomerism :
- Fluorine vs. Trifluoromethyl :
Pharmacological Relevance of Cyclopropane Derivatives
While direct bioactivity data for the target compound is unavailable in the evidence, related cyclopropane-carboxylic acids exhibit diverse pharmacological properties:
- Anti-inflammatory and Analgesic Effects : Substituted cyclopropanes are reported to modulate inflammatory pathways, though substituent choice significantly impacts efficacy and toxicity .
Biological Activity
1-(2-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid (BFCPC) is an organic compound with a unique structural configuration that includes a cyclopropane ring, a carboxylic acid functional group, and a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is C10H8BrFO2, with a molecular weight of approximately 259.07 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to the reactivity imparted by its halogen substituents.
Synthesis and Structural Characteristics
BFCPC is synthesized through various methods, typically involving multi-step reactions that create the cyclopropane framework while introducing the bromine and fluorine substituents. The unique combination of these elements enhances its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of BFCPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents may enhance binding affinity and selectivity, potentially modulating the activity of these targets.
Key Biological Activities
Research indicates that BFCPC may exhibit several biological activities:
- Antimicrobial Activity : Compounds similar to BFCPC have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
- Antiparasitic Effects : Certain analogs have demonstrated inhibitory effects on Trypanosoma brucei, with effective concentrations (EC) below 1 μM, indicating promise for treating parasitic infections.
- Cytotoxicity : Studies have shown that BFCPC can inhibit the proliferation of specific cancer cell lines while exhibiting low toxicity towards normal mammalian cells.
The mechanism of action for BFCPC involves its interaction with biological molecules, particularly proteins. The carboxylic acid group can form hydrogen bonds, influencing protein conformation and activity. The presence of halogens may also facilitate stronger interactions through halogen bonding or increasing lipophilicity, enhancing cellular uptake.
Comparative Analysis
A comparative analysis with structurally related compounds highlights the unique features of BFCPC:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | Cyclopropane ring with a fluorine-substituted phenyl | Lacks bromine; may exhibit different reactivity |
| 1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid | Cyclopropane ring with chlorine and fluorine substituents | Different halogen substitution affects reactivity |
| 1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid | Cyclopropane ring with bromine and fluorine at different positions | Positioning of halogens alters biological activity |
Case Studies and Research Findings
Several studies have explored the biological activity of BFCPC and its analogs:
-
Inhibition of Trypanosoma brucei :
- Compounds within the same chemical family showed EC values below 1 μM against T. brucei, highlighting their potential for developing new treatments for parasitic infections.
-
Pharmacokinetic Studies :
- In vivo studies indicated that related compounds exhibited low absorption rates due to solubility limitations, suggesting a need for structural modifications to enhance bioavailability.
-
Selectivity and Toxicity :
- Some analogs demonstrated low toxicity to mammalian cells while retaining potent activity against parasites, crucial for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
